N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom, methoxy group, and dimethylphenoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanylacetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both bromine and methoxy groups enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C18H19BrN2O3 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-4-6-16(8-13(12)2)24-11-18(22)21-20-10-14-9-15(19)5-7-17(14)23-3/h4-10H,11H2,1-3H3,(H,21,22)/b20-10+ |
InChI Key |
VTRVPBBEYDJVBJ-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C |
Origin of Product |
United States |
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